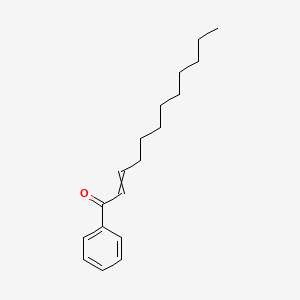
1-Phenyldodec-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyldodec-2-en-1-one is an organic compound belonging to the class of chalcones, which are α,β-unsaturated ketones Chalcones are known for their diverse biological activities and are widely studied in various fields of chemistry and pharmacology
Preparation Methods
1-Phenyldodec-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. The typical procedure includes dissolving sodium hydroxide in ethanol, followed by the addition of benzaldehyde and acetophenone. The reaction mixture is stirred at room temperature for 24 hours, and the product is then isolated by removing the solvent and recrystallizing the residue .
Chemical Reactions Analysis
1-Phenyldodec-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of this compound can yield hydroquinones, which have significant biological activities.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are quinones and hydroquinones, which have diverse applications in chemistry and biology.
Scientific Research Applications
1-Phenyldodec-2-en-1-one and its derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, and anticancer properties .
Mechanism of Action
The biological activities of 1-Phenyldodec-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in different biological processes. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of metabolic pathways . Additionally, the compound can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-Phenyldodec-2-en-1-one is structurally similar to other chalcones, such as 1,3-diphenylprop-2-en-1-one and 1-phenylprop-2-en-1-one. its unique structure, with a longer aliphatic chain, imparts distinct physicochemical properties and biological activities. Compared to other chalcones, this compound may exhibit enhanced lipophilicity, which can influence its bioavailability and interaction with biological membranes .
Similar compounds include:
- 1,3-Diphenylprop-2-en-1-one
- 1-Phenylprop-2-en-1-one
- 1-Phenylbut-2-en-1-one
These compounds share the chalcone backbone but differ in their substituents, leading to variations in their chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it an important subject of study in organic chemistry, pharmacology, and medicinal chemistry. The compound’s ability to undergo various chemical reactions and its wide range of biological activities highlight its importance in scientific research and industrial applications.
Properties
CAS No. |
100696-90-0 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-phenyldodec-2-en-1-one |
InChI |
InChI=1S/C18H26O/c1-2-3-4-5-6-7-8-9-13-16-18(19)17-14-11-10-12-15-17/h10-16H,2-9H2,1H3 |
InChI Key |
IEWUDJPGYMAMKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















